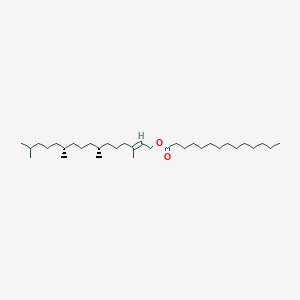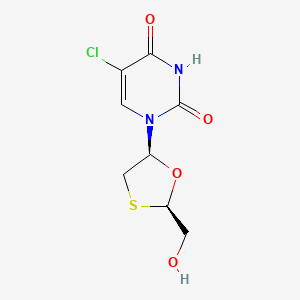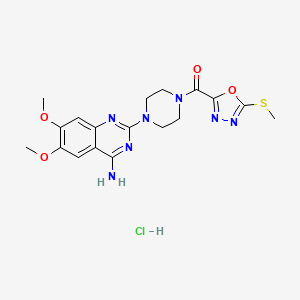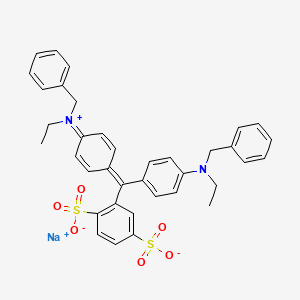
4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt is a complex organic compound known for its vibrant color and diverse applications. This compound is often used in various scientific research fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with the target molecules.
類似化合物との比較
Similar Compounds
- 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one
- 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, potassium salt
Uniqueness
4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt is unique due to its specific sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and industrial applications where water solubility is crucial.
特性
CAS番号 |
63044-60-0 |
|---|---|
分子式 |
C19H18N3NaO4S |
分子量 |
407.4 g/mol |
IUPAC名 |
sodium;4-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C19H19N3O4S.Na/c1-13-18(12-14-4-6-15(7-5-14)21(2)3)19(23)22(20-13)16-8-10-17(11-9-16)27(24,25)26;/h4-12H,1-3H3,(H,24,25,26);/q;+1/p-1/b18-12-; |
InChIキー |
LWWNLSAOJAUHIE-UWRQUICRSA-M |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)

